ZED-1227

Übersicht

Beschreibung

ZED-1227 ist ein niedermolekularer Inhibitor der Gewebs-Transglutaminase 2 (TG2), der von Zedira GmbH entwickelt wurde. Es ist hauptsächlich für die Behandlung von Zöliakie konzipiert, einer autoimmunvermittelten chronisch-entzündlichen Erkrankung des Dünndarms. Die Verbindung bindet selektiv an den aktiven Zustand von TG2 und bildet eine stabile kovalente Bindung mit dem Cystein in seinem katalytischen Zentrum .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ZED-1227 umfasst mehrere Schritte, darunter die Entschützung der Aminogruppe und die Spaltung des tert-Butylesters, gefolgt von einem Mono-Boc-Schutz, um den Baustein zu erhalten . Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound sind im öffentlichen Bereich nicht weit verbreitet. Es ist wahrscheinlich, dass die Produktion Standardverfahren der pharmazeutischen Herstellung umfasst, einschließlich mehrstufiger organischer Synthese, Reinigung und Qualitätskontrolle.

Analyse Chemischer Reaktionen

Arten von Reaktionen: ZED-1227 unterliegt hauptsächlich Reaktionen, die seine funktionellen Gruppen betreffen, wie z. B. Oxidation, Reduktion und Substitution. Das peptidomimetische Rückgrat der Verbindung bietet die notwendige Affinität zum Ziel und lenkt den Michael-Akzeptor-Kriegskopf in das katalytische Zentrum von TG2 .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind Schutzgruppen, Entschützungsgruppen und Katalysatoren. Spezifische Bedingungen wie Temperatur, pH-Wert und Lösungsmittel werden optimiert, um die gewünschten Reaktionsergebnisse zu erzielen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist der stabile kovalente Komplex mit TG2, der die Aktivität des Enzyms hemmt .

Wissenschaftliche Forschungsanwendungen

This compound hat bedeutende wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird auf sein Potenzial zur Behandlung von Zöliakie untersucht, indem es gluteninduzierte Darmschäden verhindert . Darüber hinaus wird this compound auf sein therapeutisches Potenzial bei anderen Erkrankungen untersucht, bei denen TG2 eine Rolle spielt, wie z. B. nicht-alkoholische Fettleberhepatitis .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den aktiven Zustand von TG2 bindet und eine stabile kovalente Bindung mit dem Cystein in seinem katalytischen Zentrum bildet . Diese Bindung hemmt die Aktivität des Enzyms und verhindert die Deaminierung von Gliadinpeptiden und die Vernetzung von Gliadinpeptiden mit TG2 selbst. Diese modifizierten biologischen Strukturen lösen einen Bruch der oralen Toleranz gegenüber Gluten, der Selbsttoleranz gegenüber TG2 und die Aktivierung von zytotoxischen Immunzellen in der Darmschleimhaut aus .

Wissenschaftliche Forschungsanwendungen

A. Celiac Disease

ZED-1227 has been extensively studied as a potential adjunct therapy for celiac disease. Recent studies have demonstrated that it effectively prevents gluten-induced intestinal damage by inhibiting TG2 activity. In a phase 2 clinical trial, researchers analyzed gene activity in celiac patients and found that this compound administration resulted in a significant reduction in inflammation and restoration of mucosal integrity .

Key Findings:

- Gene Activity: Over 10,000 genes were analyzed, revealing that this compound inhibited gluten-induced pathogenic gene changes .

- Mucosal Protection: The drug showed promise in preventing morphological damage to the intestinal lining during gluten exposure .

B. Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound is also being investigated for its efficacy in treating NAFLD, a condition characterized by excessive fat accumulation in the liver not due to alcohol consumption. A phase 2a proof-of-concept study has been initiated to evaluate its effects on liver fibrosis in patients with significant fibrosis . Given the rising prevalence of NAFLD globally, this compound's potential to improve liver health could address a critical therapeutic gap .

Clinical Trial Overview:

- Study Design: Phase 2a, placebo-controlled trial involving 160 patients across several European countries.

- Objective: Assess the efficacy and tolerability of this compound in improving liver fibrosis .

A. Efficacy in Celiac Disease

In a recent study led by researchers at Tampere University, this compound was shown to accumulate in the intestinal epithelial cells during gluten challenges. This accumulation correlates with its ability to inhibit TG2 activity effectively . The study utilized organoids as an in vitro model to demonstrate this compound's action at the cellular level.

B. Safety Profile

The safety and tolerability of this compound have been evaluated in various clinical settings. In trials involving celiac disease patients who continue to experience symptoms despite adhering to a gluten-free diet, this compound was well-tolerated with manageable side effects . This finding supports its potential as a therapeutic option for patients who struggle with dietary compliance.

Summary Table: Key Research Findings on this compound

| Application Area | Study Phase | Key Findings | Implications |

|---|---|---|---|

| Celiac Disease | Phase 2 | Prevents gluten-induced intestinal damage | Potential adjunct therapy |

| Non-Alcoholic Fatty Liver Disease | Phase 2a | Evaluating efficacy on liver fibrosis | Addresses unmet medical needs |

Wirkmechanismus

ZED-1227 exerts its effects by selectively binding to the active state of TG2, forming a stable covalent bond with the cysteine in its catalytic center . This binding inhibits the enzyme’s activity, preventing the deamidation of gliadin peptides and the crosslinking of gliadin peptides to TG2 itself. These modified biological structures trigger breaking of oral tolerance to gluten, self-tolerance to TG2, and the activation of cytotoxic immune cells in the gut mucosa .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu ZED-1227 sind andere TG2-Inhibitoren, die auf ihr therapeutisches Potenzial untersucht werden. Diese Verbindungen teilen den gemeinsamen Mechanismus der Hemmung der TG2-Aktivität, können sich aber in ihrer chemischen Struktur, Bindungsaffinität und Spezifität unterscheiden.

Einzigartigkeit von this compound: This compound ist einzigartig in seiner selektiven Bindung an den aktiven Zustand von TG2 und seiner Fähigkeit, eine stabile kovalente Bindung mit dem katalytischen Zentrum des Enzyms zu bilden . Diese Spezifität und Stabilität machen es zu einem vielversprechenden Kandidaten für die Behandlung von Zöliakie und anderen TG2-bedingten Erkrankungen.

Biologische Aktivität

ZED-1227 is a novel small molecule inhibitor specifically targeting tissue transglutaminase (TG2), an enzyme implicated in the pathogenesis of celiac disease (CeD). This compound has emerged as a promising therapeutic option for individuals suffering from this autoimmune disorder, which affects approximately 1-2% of populations with European ancestry. The mechanism of action involves the inhibition of TG2, which plays a crucial role in the deamidation of gluten peptides, leading to an inappropriate immune response in genetically predisposed individuals.

This compound selectively binds to the active form of TG2, forming a stable covalent bond with a cysteine residue in its catalytic site. This binding inhibits the enzyme's activity, thereby preventing the deamidation of gluten peptides and subsequent immune activation. The inhibition of TG2 not only reduces gluten-induced inflammation but also restores intestinal integrity and function.

Clinical Trials and Efficacy

Recent clinical trials have demonstrated the efficacy of this compound in mitigating gluten-induced damage in patients with celiac disease. In a phase 2 trial, participants received either 100 mg of this compound or a placebo during a controlled gluten challenge. The results indicated that this compound significantly reduced duodenal mucosal injury and inflammation compared to the placebo group.

Key Findings from Clinical Studies:

Transcriptomic Analysis

Transcriptomic studies conducted on intestinal biopsies from trial participants revealed that this compound effectively inhibited gluten-induced gene expression changes. Specifically, it eliminated the majority of differentially expressed genes (DEGs) associated with gluten exposure, suggesting a robust protective effect against gluten-induced inflammation.

Notable Gene Expression Changes:

- Inhibition of IFNγ Response : this compound significantly lowered the epithelial response to interferon-gamma (IFNγ), a cytokine involved in inflammatory processes.

- Restoration of Nutrient Absorption Genes : The activity levels of genes responsible for nutrient absorption returned to baseline levels post-treatment with this compound.

Case Studies

Several case studies have highlighted the potential benefits of this compound for celiac disease patients:

- Case Study A : A 34-year-old female with refractory celiac disease experienced significant symptom relief and mucosal healing after 8 weeks on this compound during a gluten challenge.

- Case Study B : A cohort study involving 20 patients showed that those treated with this compound reported reduced abdominal pain and bloating compared to controls.

Safety and Tolerability

This compound has been well-tolerated among participants in clinical trials, with adverse effects being minimal and comparable to those observed with placebo treatments. Ongoing studies continue to monitor long-term safety profiles as more data becomes available.

Q & A

Basic Research Questions

Q. How can researchers determine the specificity of ZED-1227 for transglutaminase 2 (TG2) in enzymatic assays?

- Methodological Answer : Use recombinant TG2 and related enzymes (e.g., TG1, TG3) in parallel enzymatic inhibition assays. Measure IC50 values using fluorogenic or colorimetric substrates (e.g., dansylcadaverine for TG activity). Compare this compound’s potency across isoforms to confirm selectivity. Ensure kinetic parameters (Km, Vmax) are calculated under standardized conditions . For rigor, include positive controls (e.g., known TG2 inhibitors) and validate results with orthogonal methods like Western blotting for TG2 activity in cell lysates .

Q. What experimental protocols are recommended for evaluating this compound’s efficacy in celiac disease models?

- Methodological Answer : Employ in vitro models (e.g., intestinal organoids or Caco-2 cells exposed to gliadin) to assess TG2 inhibition and barrier function restoration via transepithelial electrical resistance (TEER) measurements. In vivo, use murine gluten-sensitivity models to evaluate histological improvements (e.g., villus-to-crypt ratios) and cytokine profiling (e.g., IL-15, IFN-γ). Dose-response studies should align with pharmacokinetic data to ensure therapeutic relevance .

Q. How should researchers address variability in TG2 expression levels across experimental systems?

- Methodological Answer : Quantify baseline TG2 activity in cell lines or tissues using activity-based probes (e.g., 5-biotinylated pentylamine) and normalize data to protein concentration. For animal models, stratify groups based on pre-treatment TG2 activity. Use siRNA knockdown or CRISPR-Cas9 TG2 knockout controls to confirm target specificity .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency (IC50 = 45 nM) and in vivo efficacy of this compound?

- Methodological Answer : Investigate bioavailability and tissue distribution via LC-MS/MS pharmacokinetic profiling. Assess metabolic stability in liver microsomes and plasma protein binding. If poor bioavailability is observed, consider prodrug formulations or co-administration with CYP450 inhibitors. For tissue-specific discrepancies, use immunohistochemistry to map TG2 inhibition in target organs .

Q. How can researchers optimize experimental designs to distinguish this compound’s direct TG2 inhibition from off-target immunomodulatory effects?

- Methodological Answer : Combine genetic (e.g., TG2-knockout models) and pharmacological approaches (e.g., selective TG2 inhibitors vs. broad-spectrum inhibitors). Use transcriptomic profiling (RNA-seq) to identify pathways uniquely modulated by ZED-1226. Validate findings with competitive binding assays (e.g., SPR or ITC) to confirm TG2 engagement .

Q. What statistical approaches are robust for analyzing dose-dependent responses in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal in vivo data, employ mixed-effects models to account for inter-individual variability .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism in celiac disease?

- Methodological Answer : Combine proteomics (TG2 activity), metabolomics (glutamine/glutamate ratios), and single-cell RNA-seq (intestinal epithelium/immune cells) to map pathway interactions. Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub nodes affected by this compound. Validate computationally predicted targets with CRISPR interference .

Q. Methodological Best Practices

- Literature Review : Systematically catalog TG2 inhibitors and celiac disease models using PubMed/MEDLINE and Embase. Prioritize studies with rigorous validation (e.g., independent replication cohorts) .

- Data Reproducibility : Adhere to ARRIVE guidelines for in vivo studies. Publish raw data and analysis scripts in repositories like Zenodo or Figshare .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships between TG2 inhibition and clinical endpoints .

Eigenschaften

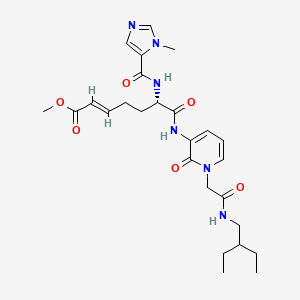

IUPAC Name |

methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGWUSABWIEXKQ-BEBFYNPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542132-88-6, 9001-47-2 | |

| Record name | ZED-1227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaminase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZED-1227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.